molecular formula C11H18N2O2S B1676300 Merodantoin CAS No. 143413-73-4

Merodantoin

Cat. No. B1676300
M. Wt: 242.34 g/mol
InChI Key: XUHLNLNNPFTDLA-UHFFFAOYSA-N
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Description

Merodantoin is a compound that has significant antitumor activity both in vitro and in vivo . It is less toxic to normal cells and tissues . It is also known as compound C1 .

Scientific Research Applications

Antitumor Activity

Merodantoin has shown significant antitumor activity both in vitro and in vivo. Studies have demonstrated its effectiveness against lymphoma cells, leading to a rapid decline in macromolecular synthesis and inducing apoptosis. Its activity is notably dependent on topoisomerase II, positioning it as a potential candidate for chemotherapy (Gulliya et al., 1994).

Breast Cancer Research

Merodantoin has been studied for its effects against breast cancer. Research shows its cytotoxicity towards cultured human breast cancer cells while having minimal impact on normal cells. Its potential has been explored both in vitro and in vivo, including its effects on established MCF-7 human breast tumor xenografts (Gulliya et al., 1994). Furthermore, merodantoin disrupts mitochondrial morphology and function in breast cancer cells, indicating that mitochondria may be a critical target for its cytotoxic action (Gulliya et al., 1995).

Apoptosis Mechanisms

The mechanism of merodantoin's cytotoxic action seems to be through interaction with topoisomerase II, leading to apoptosis. The compound's effect on mitochondrial function and the role of apoptosis in its mechanism of action have been a significant focus of research (Gulliya, 1996).

Drug-Induced Apoptosis in Tumor Cells

Merodantoin has been identified as having a role in drug-induced apoptosis of tumor cells. It was found to induce DNA fragmentation, activation of caspases, and mitochondrial changes in tumor cells. These effects are critical for understanding its potential as a chemotherapeutic agent (Ramaseshan et al., 2007).

Cytotoxicity and Resistance in Breast Cancer Cells

Research also shows a correlation between DNA topoisomerase II activity and merodantoin's cytotoxicity, particularly in sensitive and resistant human breast cancer cell lines. This relationship is crucial for understanding its potential applications and limitations in cancer treatment (Sharma et al., 1995).

properties

IUPAC Name

1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLNLNNPFTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=O)N(C1=S)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162414
Record name Merodantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merodantoin

CAS RN

143413-73-4
Record name Merodantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merodantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
KS Gulliya, R Sharma, HW Liu, L Arnold… - Anti-Cancer …, 1995 - journals.lww.com
… To further build upon these findings we now show that pMC540 and merodantoin disrupt … action of pMC540 and merodantoin mediated through disruption of the energy balance. …
Number of citations: 7 journals.lww.com
KS Gulliya, B Franck, U Schneider, R Sharma… - Anti-Cancer …, 1994 - europepmc.org
Three photoproducts of merocyanine 540 have been isolated, chemically characterized and synthesized. Two of these photoproducts, merocil and merodantoin, show significant …
Number of citations: 15 europepmc.org
R Sharma, L Arnold, KS Gulliya - Anticancer research, 1995 - europepmc.org
We have shown previously that preactivated merocyanine 540 (pMC540) and merodantoin appear to mediate their cytotoxic effects via interaction with Topo II. Now, we demonstrate a …
Number of citations: 10 europepmc.org
R Sharma, KS Gulliya - In Vivo (Athens, Greece), 1995 - europepmc.org
… synthesized active isolate merodantoin on established human … or merodantoin (75 mg/kg) with or without concurrent treatment with tamoxifen. Treatment with pMC540 and merodantoin …
Number of citations: 4 europepmc.org
KS Gulliya, KS Gulliya - … Agents: Preactivation in the Treatment of Cancer …, 1996 - Springer
… and merodantoin were quite potent and represent approximately 99% of the cytotoxicity observed with pMC540. Merodantoin … that both pMC540 and merodantoin were quite effective in …
Number of citations: 0 link.springer.com
KS Gulliya, BAYLOR RESEARCH INST DALLAS TX - 1993 - apps.dtic.mil
… merocyanine 540 (pMC540) and merodantoin on the growth of established human MCF-7 … of merodantoin. Treatment of established tumors with pMC540 and merodantoin resulted in a …
Number of citations: 2 apps.dtic.mil
KS Gulliya, RK Sharma, JL Matthews, AC Benniston… - Cancer, 1994 - Wiley Online Library
… In the current investigation, we report that pMC540 alone and in combination with tamoxifen as well as merodantoin, a chemically synthesized compound originally isolated from …
B Franck, U Schneider - Photochemistry and photobiology, 1992 - Wiley Online Library
… High resolution MS data of merodantoin 6 are consistent with the elemental formula … explained with a 1,2-diketocycIopentane unit in merodantoin. The 'H NMR resonances and the six …
Number of citations: 26 onlinelibrary.wiley.com
P Mach, J Urban, J Leszczynski - International journal of …, 2002 - Wiley Online Library
… Because of the availability of experimental data of Franck and Schneider 28, which reveals the UV absorption spectra of merocil and merodantoin molecules, an initial study included …
Number of citations: 11 onlinelibrary.wiley.com
KS Gulliya, RK Sharma, RB Wiggs… - Biologic Effects of Light …, 1994 - Walter de Gruyter
Number of citations: 0

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